({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile
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Overview
Description
({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile is a chemical compound that features a benzothiazole moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer various advantages in terms of reaction conditions and yields.
Chemical Reactions Analysis
({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzothiazole ring.
Scientific Research Applications
({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes . The compound’s biological activities are attributed to its ability to modulate these molecular targets and pathways.
Comparison with Similar Compounds
({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile can be compared with other benzothiazole derivatives, such as:
2-aminobenzenethiol derivatives: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
Benzoxazole derivatives: These compounds also contain a fused benzene and thiazole ring but differ in their chemical properties and applications.
Benzotriazole derivatives: These compounds have a triazole ring fused to a benzene ring and are used in different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
675879-63-7 |
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Molecular Formula |
C19H11N3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[[4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H11N3S/c20-12-16(13-21)11-15-7-5-14(6-8-15)9-10-19-22-17-3-1-2-4-18(17)23-19/h1-11H |
InChI Key |
NKGBDWZYVUVLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=C(C#N)C#N |
Origin of Product |
United States |
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